molecular formula C28H34O2 B14555363 Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- CAS No. 61907-81-1

Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]-

Cat. No.: B14555363
CAS No.: 61907-81-1
M. Wt: 402.6 g/mol
InChI Key: OQBWFCIJVYSVKJ-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two 1-(4-ethoxyphenyl)-1-methylethyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation, where benzene undergoes alkylation with 1-(4-ethoxyphenyl)-1-methylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and a controlled temperature to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, H₂/Pd-C, mild to moderate temperatures.

    Substitution: Br₂/FeBr₃, HNO₃/H₂SO₄, controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically introduce new functional groups onto the benzene ring.

Scientific Research Applications

Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-bis(1-methylethyl)-: Similar structure but lacks the ethoxyphenyl groups.

    Benzene, 1,4-bis(bromomethyl)-: Contains bromomethyl groups instead of ethoxyphenyl groups.

    Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis[4-ethynyl]-: Features ethynyl groups and an ethanediylbis(oxy) linkage

Uniqueness

Benzene, 1,4-bis[1-(4-ethoxyphenyl)-1-methylethyl]- is unique due to its specific substitution pattern and the presence of ethoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

61907-81-1

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

1,4-bis[2-(4-ethoxyphenyl)propan-2-yl]benzene

InChI

InChI=1S/C28H34O2/c1-7-29-25-17-13-23(14-18-25)27(3,4)21-9-11-22(12-10-21)28(5,6)24-15-19-26(20-16-24)30-8-2/h9-20H,7-8H2,1-6H3

InChI Key

OQBWFCIJVYSVKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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